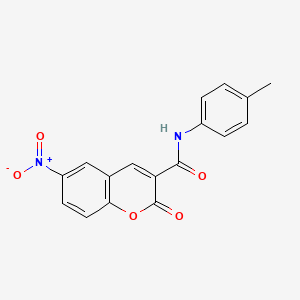

6-nitro-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide

説明

特性

IUPAC Name |

N-(4-methylphenyl)-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c1-10-2-4-12(5-3-10)18-16(20)14-9-11-8-13(19(22)23)6-7-15(11)24-17(14)21/h2-9H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCJEFUGDZMWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and p-toluidine.

Formation of Chromene Core: The chromene core is formed through a cyclization reaction, often involving the use of a base such as potassium carbonate in a suitable solvent like ethanol.

Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as p-toluidine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

6-nitro-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 6-nitro-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the compound's ability to interact with DNA, leading to the inhibition of tumor growth in xenograft models .

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity. It has shown effectiveness against various bacterial strains, including resistant strains, making it a candidate for further development in antibiotic therapies. The mechanism of action appears to involve disruption of bacterial cell walls and interference with metabolic pathways .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound suggest that it may play a role in protecting neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Fluorescent Materials

this compound has been explored as a component in fluorescent materials. Its ability to emit fluorescence upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and bioimaging techniques. The incorporation of this compound into polymer matrices has shown enhanced photostability and brightness .

Photovoltaic Applications

The compound's electronic properties have led to investigations into its use in photovoltaic devices. Research indicates that it can be used as a sensitizer in dye-sensitized solar cells, improving energy conversion efficiency due to its favorable absorption characteristics .

Synthetic Intermediate

As a versatile building block in organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, facilitating the development of new pharmaceuticals and agrochemicals. For example, it can be transformed into other chromene derivatives with enhanced biological activities or different physical properties .

Data Tables

Case Studies

-

Anticancer Mechanism Study

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis pathways. The research utilized flow cytometry and Western blot analysis to confirm the mechanisms involved.

-

Fluorescent Material Development

- In a project aimed at developing new fluorescent materials, researchers incorporated this compound into polymer films. They reported improved fluorescence intensity and stability under UV light exposure, suggesting potential applications in display technologies.

-

Synthesis of Novel Derivatives

- A synthetic route was developed utilizing this compound as a precursor for creating new heterocyclic compounds with enhanced biological activities. The derivatives were tested for their pharmacological profiles, showing promising results against various targets.

作用機序

The mechanism of action of 6-nitro-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

類似化合物との比較

Substituent Variations on the Chromene Core

Modifications to the chromene backbone significantly alter physicochemical and biological properties:

Key Insight : The nitro group in the target compound enhances electrophilicity, which may improve interactions with nucleophilic residues in enzyme active sites compared to methyl or hydroxyl substituents.

Amide Group Modifications

The nature of the aryl/alkyl group on the amide nitrogen is critical for activity:

Key Insight : The p-tolyl group’s methyl moiety is optimal for balancing steric bulk and hydrophobicity. Substitutions with larger groups (e.g., Cl, Br, OCH₃) reduce activity, as seen in TNF-α inhibitors .

Data Table: Comparative Analysis of Key Analogues

*Yields are illustrative based on similar syntheses .

生物活性

6-Nitro-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core with a nitro group at the 6-position, a p-tolyl group at the N-position, and a carboxamide group at the 3-position. These structural characteristics are crucial for its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors involved in critical cellular processes.

Antimicrobial Properties

Research indicates that derivatives of chromene compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . Furthermore, these compounds demonstrated synergistic effects when combined with standard antibiotics like Ciprofloxacin .

Antiproliferative Effects

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. The compound exhibited cytotoxicity against gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma-derived cell lines (Hep-G2) . The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

| Study | Cell Line | IC50 Values | Activity |

|---|---|---|---|

| Study 1 | HSC-39 | 10–33 nM | Antiproliferative |

| Study 2 | Caco-2 | 23–33 nM | Antiproliferative |

| Study 3 | Hep-G2 | Not specified | Antiproliferative |

Additional Biological Activities

Beyond antimicrobial and antiproliferative properties, studies have indicated that derivatives of this compound may also serve as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This suggests potential applications in combating bacterial infections and cancer treatment.

Q & A

Q. What are the standard synthetic routes for 6-nitro-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide?

The synthesis typically involves a multi-step process:

- Coumarin core formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., ethyl acetoacetate) under acidic or basic conditions to form the 2H-chromene scaffold.

- Nitro-group introduction : Electrophilic nitration at the C6 position using nitric acid/sulfuric acid mixtures, optimized for regioselectivity.

- Carboxamide functionalization : Coupling the carboxylate intermediate with p-toluidine via carbodiimide-mediated amidation (e.g., DCC or EDC). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Key methods include:

- 1H/13C NMR : Assigning proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, nitro-group deshielding effects) and carbonyl carbons (δ ~160–180 ppm) .

- FT-IR : Identifying lactone (C=O stretch ~1700 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) functional groups.

- Mass spectrometry (ESI/HRMS) : Validating molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are used to screen its biological activity?

Initial screens focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC determination).

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values.

- Anti-inflammatory activity : COX-2 inhibition assays using ELISA-based methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Use factorial design (e.g., 2^k or Box-Behnken) to test variables:

- Temperature : Varying reaction temperatures (80–120°C) to balance kinetics and side reactions.

- Catalyst loading : Optimizing Lewis acid catalysts (e.g., ZnCl2) for nitro-group positioning.

- Solvent polarity : Testing aprotic solvents (DMF, DMSO) to enhance intermediate solubility. Statistical software (e.g., Minitab) identifies significant factors and interaction effects .

Q. How to resolve contradictions between computational bioactivity predictions and experimental results?

- Docking validation : Re-evaluate molecular docking (AutoDock Vina) using crystallographic ligand poses from the PDB.

- Metabolic stability : Assess compound degradation via liver microsome assays to rule out false negatives.

- Synchrotron XRD : Confirm crystal structure to validate binding site interactions .

Q. What strategies enhance structure-activity relationship (SAR) studies for this scaffold?

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups at C6/C8 to probe electronic effects.

- Hybrid molecules : Conjugate with thiazolidinone or oxadiazole moieties to modulate lipophilicity and target selectivity .

- 3D-QSAR : Apply CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity .

Q. How can industrial-scale synthesis be achieved without compromising purity?

- Flow chemistry : Continuous reactors (e.g., microreactors) improve heat/mass transfer for nitration steps.

- Membrane separation : Tangential flow filtration (TFF) removes byproducts during amidation.

- PAT (Process Analytical Technology) : In-line FT-IR monitors reaction progression in real time .

Q. What integrative approaches elucidate the compound’s mechanism of action?

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in treated cells.

- Metabolomics : Track ATP/NADH levels via LC-HRMS to assess mitochondrial toxicity.

- CRISPR screening : Genome-wide knockout libraries pinpoint synthetic lethal targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。